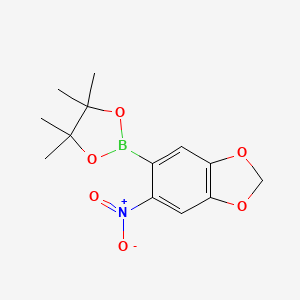

4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound features a benzodioxole ring substituted with a nitro group, which can influence its reactivity and applications.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)8-5-10-11(19-7-18-10)6-9(8)15(16)17/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBTYYPARGXIPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding benzodioxole derivative. Common reagents include boronic acids, boronate esters, and catalysts such as palladium or nickel complexes. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating or microwave irradiation to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds generally scale up the laboratory procedures, ensuring that the reactions are safe, cost-effective, and environmentally friendly. This might involve continuous flow reactors, optimized catalyst systems, and solvent recycling processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).

Major Products

Reduction: Formation of 4,4,5,5-Tetramethyl-2-(6-amino-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane.

Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

Suzuki-Miyaura Cross-Coupling: Used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

Catalysis: Boronic esters can act as catalysts in various organic transformations.

Biology and Medicine

Drug Development: Potential use in the synthesis of biologically active molecules.

Bioconjugation: Boronic esters can form reversible covalent bonds with diols, useful in the development of sensors and drug delivery systems.

Industry

Materials Science: Used in the synthesis of polymers and advanced materials.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which can then undergo various transformations. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the nitro and benzodioxole groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.